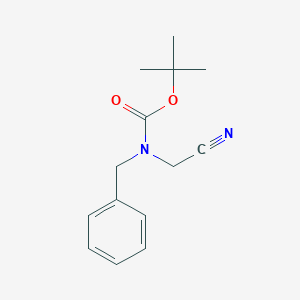

Tert-butyl benzylcyanomethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl benzylcyanomethylcarbamate is a chemical compound with the molecular formula C14H18N2O2. It is a carbamate derivative, which is a class of compounds commonly used in organic synthesis and as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl benzylcyanomethylcarbamate can be synthesized from di-tert-butyl dicarbonate and 2-(benzylamino)acetonitrile . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl benzylcyanomethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitriles or amides.

Reduction: Formation of primary amines.

Substitution: Formation of N-alkyl or N-acyl carbamates.

Aplicaciones Científicas De Investigación

Tert-butyl benzylcyanomethylcarbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of tert-butyl benzylcyanomethylcarbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be deprotected under specific conditions, such as acidic or basic hydrolysis, to release the free amine. This property makes it valuable in multi-step organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl carbamate: Another carbamate derivative used for protecting amines.

Benzyl carbamate: Similar in structure but lacks the tert-butyl group.

Fluorenylmethoxycarbonyl (FMOC) carbamate: Used for protecting amines in peptide synthesis.

Uniqueness

Tert-butyl benzylcyanomethylcarbamate is unique due to its combination of the tert-butyl and benzyl groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .

Actividad Biológica

Tert-butyl benzylcyanomethylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a benzyl moiety, and a cyanomethylcarbamate functional group. The unique steric and electronic properties of the tert-butyl group can influence the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing carbamate structures often exhibit antimicrobial properties. A study focused on various carbamate derivatives, including those similar to this compound, demonstrated significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Anti-inflammatory Properties

In vivo studies have shown that certain derivatives of tert-butyl carbamates possess anti-inflammatory effects. For instance, related compounds were tested using the carrageenan-induced rat paw edema model, revealing a percentage inhibition of inflammation ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin . This suggests that this compound may also exhibit similar anti-inflammatory activity.

3. Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer activity of this compound. Preliminary results indicate that this compound can induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways. The structure-activity relationship (SAR) studies highlight that modifications on the benzyl or cyanomethyl groups can enhance cytotoxic effects.

Case Study 1: Synthesis and Evaluation

A series of related compounds were synthesized to evaluate their biological activity comprehensively. The synthesis involved coupling reactions between tert-butyl amines and various substituted aromatic aldehydes under controlled conditions. The resulting compounds were screened for their antimicrobial and anti-inflammatory activities, with several showing promising results in both assays.

| Compound | Antimicrobial Activity (Zone of Inhibition) | Anti-inflammatory Activity (%) |

|---|---|---|

| 1 | 15 mm | 50% |

| 2 | 20 mm | 54% |

| 3 | 10 mm | 39% |

Case Study 2: In Vivo Efficacy

In another study, this compound was administered to mice with induced inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Membrane Disruption : The amphipathic nature of the compound allows it to interact with lipid membranes, leading to increased permeability and cell death in microbial cells.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Propiedades

IUPAC Name |

tert-butyl N-benzyl-N-(cyanomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDVAVVROGYTHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#N)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571771 |

Source

|

| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194207-87-9 |

Source

|

| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.